2,3-Bis(1H-tetrazole-5-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Di-1H-tetrazol-5-ylpyrazine is a heterocyclic compound with the molecular formula C6H4N10. It is characterized by the presence of two tetrazole rings attached to a pyrazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-di-1H-tetrazol-5-ylpyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dichloropyrazine with sodium azide, leading to the formation of the tetrazole rings. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 2,3-di-1H-tetrazol-5-ylpyrazine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Di-1H-tetrazol-5-ylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the tetrazole rings can be modified with different substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of functionalized tetrazole derivatives .
Scientific Research Applications
2,3-Di-1H-tetrazol-5-ylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s high nitrogen content makes it a candidate for studying nitrogen metabolism in biological systems.
Industry: Used in the development of high-energy materials and explosives due to its stability and energy content
Mechanism of Action
The mechanism of action of 2,3-di-1H-tetrazol-5-ylpyrazine involves its interaction with molecular targets through its tetrazole and pyrazine rings. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential activity in multiple biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(1H-tetrazol-5-yl)pyrazine
- 2,3-Bis(1H-tetrazole-5-yl)pyrazine
- Pyrazine, 2,3-bis(2H-tetrazol-5-yl)-
Uniqueness
2,3-Di-1H-tetrazol-5-ylpyrazine is unique due to its specific arrangement of tetrazole rings on the pyrazine core. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and pharmaceuticals .
Properties
Molecular Formula |
C6H4N10 |
---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
2,3-bis(2H-tetrazol-5-yl)pyrazine |
InChI |
InChI=1S/C6H4N10/c1-2-8-4(6-11-15-16-12-6)3(7-1)5-9-13-14-10-5/h1-2H,(H,9,10,13,14)(H,11,12,15,16) |
InChI Key |
CBJAEVFEWZSWOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)C2=NNN=N2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.